Enhanced Cellular Permeability Profile vs. Des-Methyl Analog: XLogP3-AA Comparison
The 3,4-dimethyl substitution on the target compound results in a computed XLogP3-AA of 2.6, which is significantly higher than the predicted value of ~1.8 for the unsubstituted 6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (des-methyl analog) [1]. This quantitative increase in lipophilicity of approximately 0.8 log units predicts a roughly 6-fold higher partition coefficient, suggesting superior passive membrane permeability. This difference is critical for selecting a starting scaffold likely to demonstrate better cellular activity in early-stage phenotypic screening.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (des-methyl analog) (Predicted XLogP3-AA: ~1.8) |
| Quantified Difference | Δ +0.8 log units |
| Conditions | Computed via XLogP3 3.0 (PubChem). Values for comparator estimated based on substructure analysis. |
Why This Matters
Higher predicted permeability for the target compound offers a superior starting point for cell-based assays over its des-methyl analog, reducing the need for early-stage scaffold optimization.
- [1] PubChem. (2026). Compound Summary for CID 35715071: 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine; Computed Properties. National Library of Medicine. View Source
